1-(3-Bromoquinolin-7-yl)ethanone

Medicinal Chemistry Organic Synthesis Pharmaceutical Intermediates

1-(3-Bromoquinolin-7-yl)ethanone is the pre-functionalized 3,7-disubstituted quinoline building block essential for constructing PRMT5 inhibitor scaffolds, including the clinical candidate JNJ-64619178 (Onametostat). Its unique 3-bromo-7-acetyl substitution pattern enables late-stage Suzuki-Miyaura cross-coupling and matches co-crystal structure pharmacophore requirements. Unlike common 2-, 4-, or 8-bromo regioisomers, this 3-bromo isomer requires specialized synthetic routes and has limited commercial availability—making direct procurement of this validated intermediate critical for reproducible SAR exploration, kinase probe synthesis, and methodology development without labor-intensive in-house preparation.

Molecular Formula C11H8BrNO
Molecular Weight 250.095
CAS No. 1956331-82-0
Cat. No. B2825733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromoquinolin-7-yl)ethanone
CAS1956331-82-0
Molecular FormulaC11H8BrNO
Molecular Weight250.095
Structural Identifiers
SMILESCC(=O)C1=CC2=NC=C(C=C2C=C1)Br
InChIInChI=1S/C11H8BrNO/c1-7(14)8-2-3-9-4-10(12)6-13-11(9)5-8/h2-6H,1H3
InChIKeyMFHLGAWAWNDJGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Bromoquinolin-7-yl)ethanone (CAS 1956331-82-0) - Key Procurement Specifications and Core Properties


1-(3-Bromoquinolin-7-yl)ethanone (CAS: 1956331-82-0) is a brominated quinoline derivative with the molecular formula C11H8BrNO and a molecular weight of 250.09 g/mol . It features a bromine atom at the 3-position and an ethanone group at the 7-position of the quinoline ring system [1]. This compound is commercially available as a research intermediate with typical purity specifications ranging from 95% to 98% . Its structural features—specifically the reactive bromine handle and the acetyl group—enable participation in cross-coupling, oxidation, reduction, and nucleophilic substitution reactions, making it a versatile building block in medicinal chemistry [1].

1-(3-Bromoquinolin-7-yl)ethanone Substitution Risks: Why In-Class Analogs Fail to Replicate Synthesis and Targeting Outcomes


Substitution of 1-(3-bromoquinolin-7-yl)ethanone with a positional isomer or a differently functionalized bromoquinoline cannot be performed without experimental re-validation. Even minor positional shifts—such as moving the bromine from the 3- to the 4- or 8-position—alter the electron density and steric environment of the quinoline core, directly impacting cross-coupling regioselectivity and downstream biological target affinity [1]. While in-class bromoquinoline analogs share the same molecular formula, documented differences in commercial availability and physical properties create specific synthetic constraints. For example, the 3-bromo positional substitution presents distinct synthetic accessibility challenges compared to more common 2-, 4-, and 8-bromoquinoline regioisomers, with fewer commercial sources available and only specialized synthetic routes applicable . The bromine substitution pattern in quinoline derivatives significantly influences reactivity profiles, making position-specific building blocks essential for reproducible multi-step syntheses [1].

1-(3-Bromoquinolin-7-yl)ethanone Quantitative Procurement Evidence: Purity, Availability, and Properties vs. Regioisomeric Analogs


Commercial Purity Benchmarking: 1-(3-Bromoquinolin-7-yl)ethanone vs. 3-Bromoquinoline Standards

Procurement-grade 1-(3-bromoquinolin-7-yl)ethanone is commercially available at a verified purity of 98% from established suppliers . This specification aligns with common research-grade building block standards. However, the compound exhibits a notably higher molecular weight (250.09 g/mol) compared to the unsubstituted 3-bromoquinoline core (208.06 g/mol), reflecting the added acetyl functional group [1]. This difference directly impacts molar calculations for stoichiometric reagent preparation.

Medicinal Chemistry Organic Synthesis Pharmaceutical Intermediates

Synthetic Accessibility and Route-Specific Differentiation for 1-(3-Bromoquinolin-7-yl)ethanone

The synthesis of 1-(3-bromoquinolin-7-yl)ethanone requires multi-step organic reactions with precise control over reaction conditions . The bromination step at the 3-position of the quinoline ring is particularly critical and must be optimized to ensure high yield and purity . Regioselective synthesis of 3-bromoquinoline derivatives can be achieved via formal [4+2]-cycloaddition between N-aryliminium ions and 1-bromoalkynes, representing a specialized route distinct from the more established synthetic pathways available for 2-, 4-, and 8-bromoquinoline regioisomers [1]. This regiospecific synthetic requirement makes the compound a non-interchangeable building block in drug discovery programs.

Regioselective Synthesis Heterocyclic Chemistry Building Block Strategy

Predicted Physical Property Differentiation for Downstream Process Compatibility

1-(3-Bromoquinolin-7-yl)ethanone exhibits a predicted boiling point of 351.1 ± 22.0 °C [1], which is substantially higher than that of the unsubstituted 3-bromoquinoline core (predicted ~280-300 °C range). This difference directly impacts solvent selection for high-temperature reactions, distillation protocols, and storage stability considerations. The compound appears as a yellow powder [2], providing visual differentiation from other bromoquinoline intermediates.

Physicochemical Properties Process Chemistry Formulation Development

Commercial Availability and Pricing: Position-Specific Procurement Considerations

1-(3-Bromoquinolin-7-yl)ethanone is commercially available from multiple research chemical suppliers with verified stock availability, including 1g quantities at competitive research-scale pricing . Pricing structure follows typical building block economics: €261.00 per 100mg and €542.00 per 250mg , placing it in the standard research intermediate cost tier. The compound's commercial availability from multiple independent suppliers with documented stock provides supply chain redundancy compared to custom-synthesized 3,7-disubstituted quinoline analogs.

Supply Chain Procurement Economics Research Chemical Sourcing

1-(3-Bromoquinolin-7-yl)ethanone Recommended Application Scenarios Based on Verified Procurement Evidence


PRMT5 Inhibitor Scaffold Development and Oncology Drug Discovery Programs

1-(3-Bromoquinolin-7-yl)ethanone is directly applicable as a building block for constructing PRMT5 (protein arginine methyltransferase 5) inhibitor scaffolds. The 3-bromo-7-substituted quinoline motif appears in advanced clinical candidates, most notably JNJ-64619178 (Onametostat), which contains a 2-amino-3-bromoquinolin-7-yl core structure [1]. The compound's reactive bromine at the 3-position enables Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions for late-stage diversification, while the 7-acetyl group provides a handle for further functionalization. This specific substitution pattern matches the pharmacophore requirements observed in co-crystal structures of PRMT5:MEP50 complexes with bicyclic inhibitors [2]. Procurement of this pre-functionalized building block enables efficient SAR exploration without requiring multi-step in-house synthesis of the 3,7-disubstituted quinoline core.

Kinase-Targeted Probe Synthesis for Biochemical Assay Development

1-(3-Bromoquinolin-7-yl)ethanone serves as a versatile intermediate for synthesizing kinase-targeted chemical probes and tool compounds. The 3-bromoquinoline scaffold has established relevance in kinase inhibitor development, particularly for targeting the ATP-binding site of enzymes involved in cell signaling cascades [1]. The 7-acetyl group can be readily converted to oxime, hydrazone, or reduced to secondary alcohol functionalities, enabling installation of diverse recognition elements. The compound's verified 98% purity specification [2] and commercial availability from multiple suppliers support reproducible synthesis of probe libraries for biochemical assay development and target validation studies.

Positional Isomer Comparative Studies and Structure-Activity Relationship (SAR) Campaigns

The unique 3-bromo-7-acetyl substitution pattern of 1-(3-bromoquinolin-7-yl)ethanone provides distinct synthetic accessibility compared to more common 2-, 4-, and 8-bromoquinoline regioisomers, which benefit from established and widely reported synthetic methods [1]. This compound enables systematic SAR studies comparing the effects of bromine placement on quinoline-based inhibitor potency and selectivity. The predicted boiling point of 351.1 °C [2] and yellow powder appearance [2] provide distinct physicochemical benchmarks for isomer differentiation. Programs requiring matched molecular pairs analysis or scaffold-hopping campaigns will benefit from procuring this specific 3,7-disubstituted variant rather than attempting regioisomeric substitution, as even minor positional shifts alter the electron density and steric environment of the quinoline core [1].

Synthetic Methodology Development for 3,7-Disubstituted Quinoline Scaffolds

Research groups focused on developing novel synthetic methodologies for functionalized quinolines will find 1-(3-bromoquinolin-7-yl)ethanone valuable as a model substrate. The compound's dual functional handles—bromine for cross-coupling and acetyl for condensation chemistry—enable exploration of chemoselective transformations on a single scaffold. The synthetic routes to 3-bromoquinoline derivatives, including formal [4+2]-cycloaddition between N-aryliminium ions and 1-bromoalkynes [1], represent specialized methodology distinct from standard quinoline syntheses. The compound's commercial availability at research scale [2] eliminates the need for labor-intensive in-house preparation, allowing methodology development teams to focus directly on reaction optimization and scope expansion studies.

Quote Request

Request a Quote for 1-(3-Bromoquinolin-7-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.